molecular formula C12H14BClF2O2 B1426017 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1165935-96-5

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1426017
CAS No.: 1165935-96-5
M. Wt: 274.5 g/mol
InChI Key: RUNPBSMMMMRKNP-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Its unique structure, featuring a boron atom within a dioxaborolane ring, makes it a versatile reagent in various chemical transformations.

Scientific Research Applications

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is used to create bioconjugates for studying biological processes.

    Medicine: It plays a role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3,5-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-chloro-3,5-difluorophenylboronic acid+pinacolThis compound\text{4-chloro-3,5-difluorophenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} 4-chloro-3,5-difluorophenylboronic acid+pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.

    Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently used solvents.

    Bases: Potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are typical bases used in these reactions.

Major Products

The major products formed from these reactions include biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the electron-withdrawing effects of the chloro and fluoro substituents.

    4-Chloro-3,5-difluorophenylboronic Acid: Similar structure but without the dioxaborolane ring, making it less stable and versatile.

    Pinacolborane: Used in hydroboration reactions but does not have the same reactivity in cross-coupling reactions.

Uniqueness

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, which are enhanced by the presence of the dioxaborolane ring and the electron-withdrawing chloro and fluoro groups. These features make it a highly efficient reagent in various organic transformations, particularly in the synthesis of complex molecules.

Properties

IUPAC Name

2-(4-chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNPBSMMMMRKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152297
Record name 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165935-96-5
Record name 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165935-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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